molecular formula C23H20ClN5O3 B2496854 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-34-8

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2496854
CAS No.: 1207033-34-8
M. Wt: 449.9
InChI Key: QVXBSJXCZVHKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-31-19-10-5-15(20(12-19)32-2)14-26-23(30)21-22(16-4-3-11-25-13-16)29(28-27-21)18-8-6-17(24)7-9-18/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXBSJXCZVHKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has gained attention in various fields due to its potential biological activities, particularly in the areas of antibacterial and anticancer research. The structure features a triazole ring, a chlorophenyl group, and a dimethoxybenzyl moiety, which contribute to its biological properties.

The molecular formula of this compound is C18H17ClN4O3C_{18}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 364.81 g/mol. The compound's structure can be described as follows:

Component Description
Triazole Ring A five-membered ring containing three nitrogen atoms.
Chlorophenyl Group A phenyl ring substituted with a chlorine atom at the para position.
Dimethoxybenzyl Moiety A benzyl group with two methoxy substituents at the 2 and 4 positions.
Pyridine Ring A six-membered aromatic ring containing one nitrogen atom.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Using click chemistry techniques involving azides and alkynes.
  • Introduction of Chlorophenyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of Dimethoxybenzyl Moiety : Via condensation reactions with appropriate aldehydes.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound has shown efficacy against various bacterial strains:

  • Mechanism of Action : The triazole ring may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.12 to 1.95 µg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties:

  • Cell Line Studies : In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanism : The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin.

Case Study 2: Anticancer Potential

In a recent investigation, the compound was tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values lower than those observed for standard chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.